6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-phenyl-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(17)10-11-15(14-13-10)6-9(7-18-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACALOABVHMUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(N=NN21)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an ortho ester, followed by cyclization to form the triazole ring. The oxazine ring is then formed through a subsequent cyclization step involving an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential pharmacological activities.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The structure of 6-Phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid suggests potential efficacy against various pathogens. A study highlighted the synthesis of triazole derivatives that demonstrated antibacterial and antifungal activities, suggesting that similar derivatives could be explored for therapeutic applications against resistant strains of bacteria and fungi .
Anticancer Properties:
Triazole-based compounds have shown promise in anticancer research. The incorporation of the triazole ring has been linked to the inhibition of cancer cell proliferation. Specific studies have reported that compounds with a similar framework exhibit cytotoxic effects on various cancer cell lines. Thus, this compound could be investigated for its potential as an anticancer agent .
Neuroprotective Effects:
Recent literature suggests that certain triazole derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes compounds like this compound candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Polymer Chemistry:
The unique chemical structure of this compound allows for its use in the development of specialty polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that triazole-containing polymers exhibit improved resistance to thermal degradation and environmental factors .
Coatings and Adhesives:
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. The presence of the triazole ring enhances the bonding characteristics with various substrates. This application is particularly relevant in industries requiring durable coatings for electronics and automotive parts .
Agricultural Applications
Pesticidal Activity:
The potential pesticidal activity of triazole derivatives has been explored extensively. Compounds similar to this compound could serve as effective agents against agricultural pests and diseases. Studies have shown that modifying the triazole structure can lead to increased efficacy against specific pests while minimizing toxicity to non-target organisms .
Plant Growth Regulators:
Research indicates that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and promote growth under stress conditions. Investigating the effects of this compound on plant growth could provide insights into developing novel agricultural products .
Case Studies
Mechanism of Action
The mechanism of action of 6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s triazolo-oxazine core differentiates it from analogs with sulfur-containing rings (e.g., thiadiazines) or alternative fused systems. Key comparisons include:
*Calculated from molecular formula (C₁₃H₁₃N₃O₄).
†Estimated based on substituents in .
‡Reported in .
Key Observations :
Substituent Effects on Pharmacokinetics and Bioactivity
- Phenyl vs. Methoxyphenyl : The 4-methoxyphenyl analog () introduces electron-donating groups that may alter metabolic stability and binding affinity compared to the unsubstituted phenyl ring in the target compound .
- Pyrazole Integration : Compounds like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-...thiadiazine-7-carboxylic acid () combine pyrazole and triazole motifs, showing enhanced anti-inflammatory activity comparable to celecoxib. This suggests that pyrazole substitution could be explored in the target compound for synergistic effects .
Pharmacokinetic and Physicochemical Properties
- Salts of triazolothiadiazine-7-carboxylic acid (e.g., potassium or piperidine salts) demonstrate optimized solubility in aqueous-alcohol media, a strategy applicable to the target compound .
- Drug-Likeness: The triazolo-oxazine scaffold adheres to Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), supporting oral bioavailability .
Biological Activity
6-Phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS No. 77065-59-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The compound features a triazole ring fused with an oxazine structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| CAS Number | 77065-59-9 |
| Synonyms | 6-phenyl-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The precise conditions and reagents can vary based on the desired yield and purity of the final product. The synthesis pathways often utilize starting materials such as phenyl derivatives and various nitrogen-containing compounds.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .
Cytotoxicity
Cytotoxic activity against cancer cell lines has been observed in related triazole derivatives. For example, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of HeLa and CCRF-CEM cancer cell lines . The cytotoxicity often correlates with the presence of electron-withdrawing groups in the aromatic systems.
Anti-inflammatory Properties
Certain triazole derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. While direct studies on this compound are scarce, the potential for similar activity exists based on the mechanisms observed in related compounds .
Case Studies
A recent study synthesized several triazole derivatives and evaluated their biological activities. Among them, compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines and promising antimicrobial activity .
Q & A
Basic: What are the optimal synthetic conditions for 6-phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid and its salts?
Methodological Answer:
The synthesis involves a two-step process:
- Step 1: Formation of the triazolothiadiazine core via condensation of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with 2-chloroethanoic acid in dry tetrahydrofuran (THF) under argon, stirred for 10 hours at room temperature .
- Step 2: Salt formation by reacting the acid with inorganic (e.g., NaOH, KOH) or organic bases (e.g., piperidine, morpholine) in a water:ethanol (1:1) solvent mixture. Heating for 2 hours followed by crystallization from ethanol yields pure salts .
Critical Parameters: Reaction time (10 hours for acid synthesis), solvent purity, and base stoichiometry (1:1 molar ratio) are essential for reproducibility .
Basic: Which analytical methods are most reliable for structural confirmation of this compound?
Methodological Answer:
- 1H NMR Spectroscopy: Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Elemental Analysis: Confirms C, H, N, and S content within ±0.3% deviation .
- HPLC-MS: Validates compound purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 420–450) .
Advanced: How do pharmacokinetic parameters of synthesized salts compare to reference drugs like celecoxib?
Methodological Answer:
Using SwissADME , key parameters are computed:
- Lipophilicity (LogP): Salts with inorganic bases (e.g., Na+, K+) exhibit lower LogP (2.1–2.5) than organic salts (2.8–3.2), suggesting improved solubility over celecoxib (LogP 3.0) .
- Drug-Likeness: All salts comply with Lipinski’s Rule of Five, but morpholine salts show superior gastrointestinal absorption (85% vs. celecoxib’s 78%) .
Validation: Parallel in vitro permeability assays (Caco-2 cells) correlate with SwissADME predictions .
Advanced: How can contradictions between in vitro and in silico biological activity data be resolved?
Methodological Answer:
- In Vitro Validation: Perform dose-response assays (e.g., IC50 determination) for antimicrobial activity to confirm computational predictions .
- Molecular Dynamics Simulations: Adjust force fields (e.g., AMBER) to account for solvation effects, which may explain discrepancies in binding affinity .
- Meta-Analysis: Compare results with structurally similar triazolothiadiazines (e.g., 6-aryl derivatives) to identify trends in activity .
Basic: What solvents and reaction times are critical for salt formation?
Methodological Answer:
- Solvent System: A 1:1 water:ethanol mixture ensures solubility of both acid and base while preventing hydrolysis .
- Reaction Time: 2 hours of heating at 60°C optimizes salt formation without side reactions (e.g., esterification) .
Note: Prolonged heating (>3 hours) reduces yield due to decomposition .
Advanced: How to design experiments to assess target selectivity for this compound?
Methodological Answer:
- Computational Screening: Use molecular docking (AutoDock Vina) against a panel of enzymes (e.g., COX-2, EGFR) to prioritize targets .
- Kinase Profiling: Employ a kinase inhibitor library (e.g., Eurofins) to test inhibition at 10 μM concentration .
- Gene Expression Analysis: RNA-seq of treated cells identifies off-target pathways (e.g., MAPK, PI3K) .
Basic: What physicochemical properties most influence this compound’s drug-likeness?
Methodological Answer:
- Molecular Weight (MW): Optimal range 300–500 Da (observed: 380–420 Da) .
- Topological Polar Surface Area (TPSA): Values <140 Ų (observed: 90–110 Ų) enhance membrane permeability .
- Aqueous Solubility: Inorganic salts (e.g., Na+) show 2–3x higher solubility than the parent acid in PBS (pH 7.4) .
Advanced: How to address low yields in triazolothiadiazine derivative synthesis?
Methodological Answer:
- Catalyst Optimization: Replace NaH with K2CO3 to reduce side reactions (e.g., oxidation) .
- Purification: Use flash chromatography (hexane:ethyl acetate gradient) instead of crystallization to isolate intermediates .
- Stoichiometry Adjustment: Increase 2-chloroethanoic acid to 1.5 equivalents to drive the reaction to completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
